4-(3-Chlorophenyl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-(3-chlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |
InChI Key |
YZDKIGULPZXELR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Ring-Closing Metathesis
The US5977381A patent details a stereoselective synthesis starting from optically active butyl-1,2,4-trimesylate. Reaction with benzylamine in tetrahydrofuran at 50–60°C forms a chiral pyrrolidine intermediate, which undergoes allyloxycarbonyl protection followed by high-pressure amination (50–80 bar, 100–150°C) to yield enantiomerically enriched 4-(3-chlorophenyl)pyrrolidin-3-amine. Critical parameters include:
Tandem Michael Addition-Cyclization
PMC6648774 reports a scalable method using Petasis reactions of cyclopropanecarboxylates with 3-chlorophenylboronic acid. Hydroboration-oxidation and mesylation generate spirocyclic intermediates, which are hydrogenated over Pd/C (50 psi H₂, 60°C) to afford the target compound in 71–83% yield.
Reductive Amination Strategies
Ketone Intermediate Pathway
EP0543000B1 outlines a nitro-to-amine reduction sequence:
- Condensation of 3-chlorophenylacetonitrile with ethyl cyanoacetate yields 3-cyano-4-(3-chlorophenyl)pyrrolidin-2-one (89% yield).
- POCl₃-mediated chlorination at 140°C produces 3-cyano-2,4-dichloro derivative.
- Hydrogenation (Pd/C, 50 psi, 24 h) reduces nitrile to amine, followed by selective dechlorination with NaBH₄/NiCl₂ to final product (84% yield).
Hydrazone Formation and Reduction
PMC9415606 demonstrates hydrazinolysis of methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate, followed by condensation with 3-chlorobenzaldehyde. Catalytic hydrogenation (Raney Ni, 40 bar H₂) affords the amine in 67% yield. Key spectral data:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, ArH), 3.82 (m, 1H, pyrrolidine-H), 2.95 (dd, J = 9.6 Hz, 1H, NH₂)
Cross-Coupling Approaches
Suzuki-Miyaura Arylation
WO2009089659A1 employs Pd(PPh₃)₄-catalyzed coupling of pyrrolidine boronic esters with 3-chlorophenyl iodides. Optimized conditions:
- Catalyst : 5 mol% Pd(OAc)₂ with SPhos ligand
- Base : K₃PO₄ in toluene/EtOH (3:1)
- Yield : 76–89% for para-substituted derivatives
Buchwald-Hartwig Amination
PMC3174355 utilizes Pd₂(dba)₃/Xantphos for coupling 3-chloroiodobenzene with pyrrolidin-3-amine precursors. Key metrics:
- Temperature : 100°C in dioxane
- Residence time : 12 h
- Isolated yield : 68% with <2% homocoupling byproducts
Resolution of Racemic Mixtures
Chiral Chromatography
Chemsrc reports separation of rel-(3R,4S)-1-benzyl-4-(3-chlorophenyl)pyrrolidin-3-amine using Chiralpak IC columns (hexane:IPA = 85:15, 1 mL/min). Enantiomeric excess >99% achieved, though with 22% recovery rate.
Diastereomeric Salt Formation
US4086234A describes resolution via (−)-dibenzoyl tartaric acid salts in ethanol/water (4:1). After three recrystallizations, (3R,4S)-enantiomer is obtained in 34% yield with 98.5% ee.
Comparative Analysis of Synthetic Routes
Critical Process Parameters
Temperature Effects
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Scientific Research Applications
4-(3-Chlorophenyl)pyrrolidin-3-amine has several scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex molecules.
- Biology It is investigated for its potential biological activity and interactions with various biological targets.
- Medicine It is explored for potential therapeutic effects, particularly in developing new drugs.
- Industry It is utilized in producing specialty chemicals and intermediates for various industrial processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction Reduction reactions can lead to the formation of reduced amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group. Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Chlorophenyl)pyrrolidin-3-amine with analogs based on core structure, substituents, synthetic routes, and physicochemical properties.
Pyrrolidine Derivatives with Chlorophenyl Substituents
- (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1431966-72-1) :
- Structure : Features a 4-chlorobenzyl group attached to the pyrrolidine nitrogen, differing in substituent position (4-Cl vs. 3-Cl) compared to the target compound.
- Molecular Formula : C₁₁H₁₆Cl₂N₂.
- Properties : The hydrochloride salt enhances solubility, a critical factor in bioavailability. The stereochemistry (S-configuration) may influence receptor binding .
- 1-Cyclopropylpyrrolidin-3-amine: Structure: Lacks the chlorophenyl group but retains the pyrrolidin-3-amine core. Molecular Formula: C₇H₁₄N₂.
Heterocyclic Compounds with 3-Chlorophenyl Groups
- 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Structure: Thiazole core with 3-chlorophenyl and 4-bromophenyl substituents. Synthesis: Prepared via condensation of hydrazinecarbothioamides with aromatic aldehydes, followed by reaction with 2-bromo-1-(4-bromophenyl)ethanone (yields >85%). Properties: Mass spectrometry data revealed predictable fragmentation patterns adhering to the nitrogen rule, suggesting stability under analytical conditions .
- 4-(2-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1263379-33-4): Structure: Triazole-thione core with halogenated aryl groups. Synthesis: Achieved in 85–95% yields, indicating robust synthetic accessibility.
Pyrazolo-Pyridine and Piperazine Analogs
- N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1041614-20-3): Structure: Pyrazolo-pyridine fused system with a 3-chlorophenylamine substituent.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine :
Structural and Physicochemical Comparison Table
Key Research Findings
- Synthetic Accessibility : Thiazole and triazole derivatives with 3-chlorophenyl groups exhibit high yields (85–95%), suggesting reliable synthetic routes .
- Solubility Modulation : Salt formation (e.g., hydrochloride) in pyrrolidine analogs improves aqueous solubility, a critical factor for drug candidates .
- Structural Flexibility vs. Rigidity : Piperazine analogs offer conformational flexibility, while pyrrolidine and pyrazolo-pyridine systems provide rigidity, impacting target selectivity .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-(3-Chlorophenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed coupling. For example, catalytic hydrogenation of 4-(3-chlorophenyl)pyrrolidin-3-one using Raney nickel or PtO₂ under H₂ pressure (5–10 atm) typically yields the amine. Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature (25–80°C) significantly affects enantiomeric purity and yield . Evidence from similar pyrrolidine derivatives suggests that Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction efficiency by reducing side reactions in heterocyclic amine synthesis .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and X-ray crystallography for absolute stereochemistry. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers, as demonstrated for analogous chlorophenyl-pyrrolidine derivatives . Polarimetry or circular dichroism (CD) may further validate optical activity .
Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?
- Methodological Answer : In vitro assays such as kinase inhibition (e.g., JAK/STAT pathways) or receptor binding (e.g., serotonin/dopamine transporters) are common. For example, derivatives of 4-(3-chlorophenyl)pyrrolidine have been tested in antimalarial studies via Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibition assays, with IC₅₀ values compared to chloroquine . Dose-response curves and cytotoxicity profiling (MTT assay) in HEK293 cells are recommended for early toxicity assessment.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or 3-chlorophenyl group to modulate lipophilicity and binding affinity. For instance:
- N-Methylation : Reduces metabolic degradation but may decrease CNS penetration.
- Halogen substitution : Replacing Cl with F or Br alters electronic effects and target interactions, as seen in antimalarial quinoline derivatives .
Computational docking (e.g., AutoDock Vina) combined with MD simulations can predict binding modes to receptors like GPCRs or kinases .
Q. What analytical strategies resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from impurities (e.g., regioisomers) or enantiomeric mixtures. Strategies include:
- HPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to detect trace impurities like 4-(4-chlorophenyl) isomers .
- Chiral resolution : Compare enantiomers’ activity separately, as done for stress-related triazole derivatives .
- Batch consistency testing : Use qNMR or LC-UV to ensure ≥98% purity for reproducible assays .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiopurity?
- Methodological Answer : Transition from batch to flow chemistry for better temperature/pH control. For example, continuous hydrogenation in a microreactor (40°C, 7 atm H₂) with chiral ligands (e.g., (R)-BINAP) enhances enantiomeric excess (ee) >95% . Monitor intermediates via in-line FTIR to prevent racemization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
